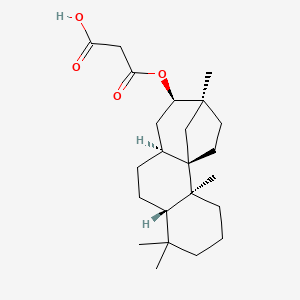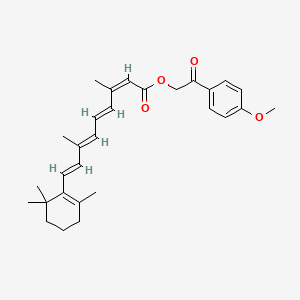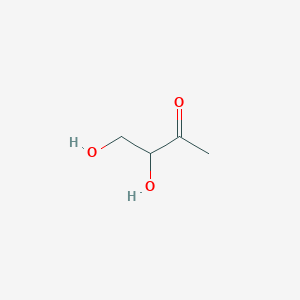
Isoorientin 2''-O-rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoorientin 2''-O-rhamnoside is a tetrahydroxyflavone that consists of isoorientin substituted by a rhamnosyl moiety at position 2". It has a role as an antifeedant and a plant metabolite. It is a tetrahydroxyflavone and a flavone C-glycoside. It derives from an isoorientin.
Applications De Recherche Scientifique
Biochemical Identification and Isolation : Isoorientin 2''-O-rhamnoside has been isolated from various plants like Coronilla varia, with research dating back to 1973, highlighting its presence in natural sources (Sherwood et al., 1973).
Anticancer Properties : Studies have shown that isoorientin can induce apoptosis in cancer cells, such as human hepatoblastoma HepG2 cells, through mechanisms involving mitochondrial dysfunction and the PI3K/Akt signaling pathway (Yuan et al., 2012). Additionally, it has been noted for its potential as a therapeutic agent in liver cancer due to its selective toxicity towards cancer cells without affecting normal liver cells.
Antihepatotoxic Activity : this compound, among other C-glycosylflavones, has demonstrated significant antihepatotoxic activities, offering potential therapeutic benefits against liver damage (Hoffmann-Bohm et al., 1992).
Hepatoprotective Effects : Research has indicated that isoorientin has notable hepatoprotective effects, which may be mediated through mitochondrial respiratory chain complexes and phase II detoxifying enzyme activities (Yuan et al., 2016).
Neuroprotective and Anti-inflammatory Properties : Isoorientin has shown neuroprotective effects in microglial cells, attenuating inflammation through the down-regulation of ROS-related MAPK/NF-κB signaling pathway (Yuan et al., 2013).
Antidiabetic Effects : It has been observed that isoorientin can reverse insulin resistance in adipocytes, stimulating glucose uptake and activating the insulin signaling pathway, which may have implications for antidiabetic therapies (Alonso-Castro et al., 2012).
Antioxidant and Lipid-Lowering Effects : The compound has demonstrated antioxidant effects, particularly in inhibiting human low-density lipoprotein (LDL) oxidation, which is crucial in atherosclerosis prevention (Orrego et al., 2009).
Potential in Metabolic Disease Management : Isoorientin-rich plants have shown efficacy in ameliorating complications like hyperglycemia, hyperlipidemia, and insulin resistance, underscoring its potential in managing metabolic diseases (Ziqubu et al., 2020).
Propriétés
Formule moléculaire |
C27H30O15 |
|---|---|
Poids moléculaire |
594.5 g/mol |
Nom IUPAC |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-8-19(33)22(36)24(38)27(39-8)42-26-23(37)20(34)16(7-28)41-25(26)18-13(32)6-15-17(21(18)35)12(31)5-14(40-15)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-20,22-30,32-38H,7H2,1H3/t8-,16+,19-,20+,22+,23-,24+,25-,26+,27?/m0/s1 |
Clé InChI |
IUYFTHKQEWZTHY-LQQQXCKLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Synonymes |
isoorientin 2''-O-rhamnoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[14-Acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255191.png)
![[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate](/img/structure/B1255193.png)
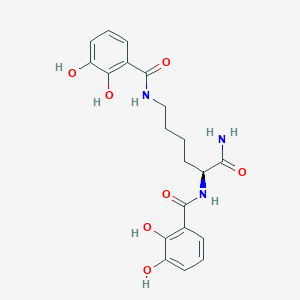


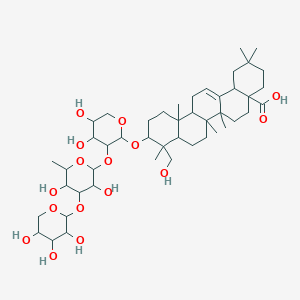
![5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside](/img/structure/B1255202.png)
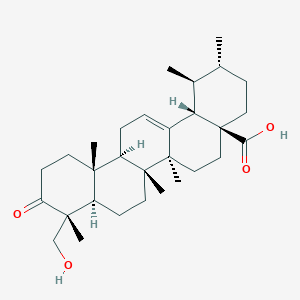
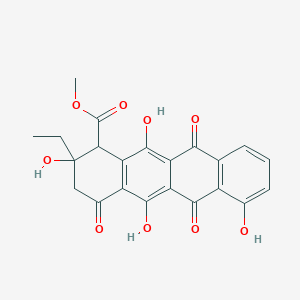
![(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255208.png)
